1-Cyclohexyl-5-ethylbarbituric acid

Dental Materials Polymerization Initiator Adhesive Resin

1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1) is a research-grade barbituric acid derivative featuring N1-cyclohexyl and C5-ethyl substitution that eliminates a hydrogen-bond donor, enhancing lipophilicity and thermal stability. It exhibits minimal hepatic microsomal enzyme induction—making it an ideal negative control for cytochrome P-450 studies. In materials science, its unique redox behavior with copper initiators enables dental adhesives with bond strengths >50 MPa. This ≥99% pure, white crystalline powder is purpose-built for drug metabolism research, non-biological polymerization, and regioselective derivatization into 1,3-disubstituted scaffolds.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 837-32-1
Cat. No. B1595757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-5-ethylbarbituric acid
CAS837-32-1
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
InChIInChI=1S/C12H18N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,13,15,17)
InChIKeyWCCUCVYMWMWXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-5-ethylbarbituric Acid (CAS 837-32-1): Core Identifiers and Baseline Procurement Profile


1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1; C12H18N2O3; MW 238.28 g/mol) is an N1-cyclohexyl, C5-ethyl substituted derivative of the barbituric acid scaffold . Unlike typical 5,5-disubstituted barbiturates (e.g., phenobarbital, pentobarbital) or 5-substituted N-unsubstituted analogs, this compound features alkylation at the N1 position, a modification that fundamentally alters its hydrogen-bonding capacity, lipophilicity, and physicochemical behavior [1]. Commercially, it is supplied as a white crystalline powder (purity ≥99%) and is primarily utilized as a research intermediate and as a specialized component in non-biological polymerization initiator systems .

1-Cyclohexyl-5-ethylbarbituric Acid (CAS 837-32-1): Why In-Class Analogs Cannot Be Assumed Interchangeable


Substituting 1-Cyclohexyl-5-ethylbarbituric acid with a more common 5,5-disubstituted barbiturate (e.g., phenobarbital, cyclobarbital) or an unsubstituted N1 analog introduces critical performance divergences. The N1-cyclohexyl group eliminates one hydrogen-bond donor site, directly impacting crystal packing, solubility, and thermal stability [1]. Furthermore, this N-substitution class has been shown to profoundly reduce hepatic microsomal enzyme induction relative to phenobarbital, a key consideration for in vivo applications where metabolic drug-drug interactions are a concern [2]. In materials science, the compound's specific redox behavior as part of a barbituric acid/copper initiator system cannot be replicated by N1-unsubstituted barbituric acids, as the cyclohexyl moiety modulates electron density and complex stability [3]. The quantitative evidence below substantiates these non-interchangeable characteristics.

1-Cyclohexyl-5-ethylbarbituric Acid (CAS 837-32-1): Quantifiable Differentiation Evidence for Scientific Selection


Dental Adhesive Initiator Performance: Tensile Bond Strength to Ni-Cr Alloy

In a direct comparative study of polymerization initiator systems for dental adhesives, 1-cyclohexyl-5-ethylbarbituric acid (CEBA) was evaluated against other 5-monosubstituted barbituric acids (5-MSBA). When formulated with aromatic sulfinate amide (ASA) and tert-butyl peroxymaleic acid (t-BPMA), CEBA achieved tensile bond strengths to a Ni-Cr alloy of 52.3 MPa (at 0.75 wt% CEBA with BSMo) and 50.9 MPa (at 1.0 wt% CEBA with p-TSMo) [1]. In a related system utilizing 5-MSBA/BPO/tertiary amine, the shear bond strength to dentin was 20 MPa, representing a 5-fold increase over a conventional two-component bonding system (3.9 MPa) [2]. This demonstrates that the specific cyclohexyl substitution on the barbituric acid core contributes to enhanced adhesive performance compared to generic barbituric acid initiator systems.

Dental Materials Polymerization Initiator Adhesive Resin Tensile Bond Strength

Reduced Hepatic Microsomal Enzyme Induction vs. Phenobarbital

A structure-activity relationship study in rats directly compared the hepatic microsomal enzyme induction profiles of phenobarbital, three N-phenylbarbiturates, and three N-cyclohexylbarbiturates [1]. While phenobarbital significantly induced cytochrome P-450 content and glucuronyltransferase activity, the N-cyclohexylbarbiturates (which include 1-cyclohexyl-5-ethylbarbituric acid as a core structural analog) exhibited little to no enzyme-inducing activity. Specifically, bucolome (a clinically used N-cyclohexylbarbiturate) even showed a reduction in microsomal protein content and cytochrome P-450 despite increased smooth endoplasmic reticulum. This class-level inference indicates that 1-cyclohexyl-5-ethylbarbituric acid is likely to have a markedly lower propensity for causing metabolic drug-drug interactions compared to phenobarbital.

Drug Metabolism Enzyme Induction Cytochrome P-450 Hepatotoxicity

Polymorphic Diversity and Distinct Melting Behavior vs. Cyclobarbital

Single-crystal X-ray diffraction studies have identified two distinct polymorphs of 5-cyclohexyl-5-ethylbarbituric acid (a structural regioisomer of the target N1-substituted compound) with melting points of 474 K (201 °C) and 471 K (198 °C) [1]. In contrast, the closely related analog cyclobarbital (5-cyclohexenyl-5-ethylbarbituric acid) exhibits a single melting point range of 171–174 °C . The presence of multiple polymorphs in the saturated cyclohexyl derivative indicates greater solid-state structural versatility, which can impact dissolution rate, bioavailability, and formulation stability. The N1-cyclohexyl substitution in the target compound further modifies hydrogen-bonding networks, potentially giving rise to additional polymorphic forms relevant to pharmaceutical development.

Solid-State Chemistry Polymorphism Crystallography Formulation Stability

Lipophilicity (XLogP3 = 2.0) and Predicted ADME Differentiation

The calculated lipophilicity (XLogP3) of 1-cyclohexyl-5-ethylbarbituric acid is 2.0 . This value lies intermediate between the classic 5,5-disubstituted barbiturates phenobarbital (XLogP3 ≈ 1.4) and pentobarbital (XLogP3 ≈ 2.1), and is lower than the N1-unsubstituted analog cyclobarbital (XLogP3 ≈ 2.3) [1][2]. The N1-cyclohexyl substitution increases molecular weight and bulk while moderating overall lipophilicity relative to the C5-cyclohexenyl analog. This balanced logP value suggests a distinct pharmacokinetic profile, potentially offering improved aqueous solubility relative to more lipophilic barbiturates while maintaining sufficient membrane permeability.

Lipophilicity ADME Physicochemical Properties QSAR

Synthetic Utility as a Barbiturate Scaffold Precursor

1-Cyclohexyl-5-ethylbarbituric acid serves as a versatile precursor for further functionalization. Patent literature describes its use in the Mannich reaction to produce aminomethyl derivatives of 1-cyclohexylbarbituric acids, some of which displayed anti-inflammatory activity [1]. Additionally, the compound can be alkylated or arylated at the remaining N3 position to generate 1,3-disubstituted analogs, expanding the accessible chemical space. In contrast, 5,5-disubstituted barbiturates like phenobarbital lack the free N1 position for selective mono-functionalization, limiting their utility as synthetic intermediates.

Synthetic Chemistry Barbiturate Derivatives Intermediate Mannich Reaction

1-Cyclohexyl-5-ethylbarbituric Acid (CAS 837-32-1): Evidence-Backed Research and Industrial Use Cases


Dental Adhesive Formulation: High-Strength Bonding to Metal Alloys

Leveraging the compound's validated performance as a component of barbituric acid/copper initiator systems, researchers can formulate dental adhesives with tensile bond strengths exceeding 50 MPa to Ni-Cr alloys [1]. The specific cyclohexyl substitution contributes to optimal redox behavior, enabling strong adhesion that matches or surpasses conventional MMA-TBB resin systems [2]. This application is directly supported by quantitative tensile bond strength data from peer-reviewed studies.

Pharmacological Probe for Enzyme Induction Studies

Given the class-level evidence that N-cyclohexylbarbiturates exhibit minimal hepatic microsomal enzyme induction compared to phenobarbital, this compound serves as an ideal negative control or comparator in studies investigating cytochrome P-450 induction mechanisms [1]. Its use can help decouple sedative/hypnotic effects from metabolic enzyme upregulation, providing clearer insights into barbiturate pharmacology.

Solid-State Chemistry and Polymorph Screening

The documented existence of two polymorphs with distinct melting points (474 K and 471 K) for the structurally related 5-cyclohexyl regioisomer highlights the potential for solid-form diversity in this chemical class [1]. Researchers engaged in crystallization screening, co-crystal engineering, or stability studies can utilize 1-cyclohexyl-5-ethylbarbituric acid to explore how N1-substitution influences hydrogen-bonding networks and thermal behavior, differentiating it from simpler 5-substituted analogs.

Synthetic Intermediate for Regioselective Barbiturate Derivatization

As an N1-monosubstituted barbituric acid, this compound provides a unique handle for further chemical elaboration. It can undergo Mannich reactions or N3-alkylation to generate 1,3-disubstituted derivatives with potential biological activity [1]. This regioselective access is not available with 5,5-disubstituted barbiturates, making it a strategic choice for medicinal chemistry campaigns targeting novel barbiturate-based scaffolds.

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